2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid

Fragment-based drug design Conformational analysis Kinase hinge binder

2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid (CAS 1399656-63-3, MF C12H13NO4, MW 235.24 g/mol) is a 3,3-dimethyl-substituted oxindole (2‑oxoindoline) derivative bearing an oxyacetic acid side chain at the 5‑position of the indolinone ring. The compound serves as a versatile heterocyclic building block for medicinal chemistry programs, with the gem‑dimethyl group providing conformational constraint distinct from unsubstituted oxindole analogs.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Cat. No. B11793791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)OCC(=O)O)NC1=O)C
InChIInChI=1S/C12H13NO4/c1-12(2)8-5-7(17-6-10(14)15)3-4-9(8)13-11(12)16/h3-5H,6H2,1-2H3,(H,13,16)(H,14,15)
InChIKeyOQPOWSNVBARLNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid (CAS 1399656-63-3): Procurement-Ready Oxindole Scaffold with Defined Physicochemical and Sourcing Profile


2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid (CAS 1399656-63-3, MF C12H13NO4, MW 235.24 g/mol) is a 3,3-dimethyl-substituted oxindole (2‑oxoindoline) derivative bearing an oxyacetic acid side chain at the 5‑position of the indolinone ring . The compound serves as a versatile heterocyclic building block for medicinal chemistry programs, with the gem‑dimethyl group providing conformational constraint distinct from unsubstituted oxindole analogs . Multiple vendors offer this compound with purity specifications ranging from 95% to 98%, enabling straightforward procurement for structure–activity relationship (SAR) exploration and focused library synthesis .

Why Generic Oxindole‑Acetic Acid Scaffolds Cannot Replace 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid in Target‑Focused Lead Optimization


Within the oxindole‑acetic acid chemotype, the 3,3‑dimethyl substitution is a non‑trivial structural feature that directly impacts conformational preferences, metabolic stability, and target engagement. Unsubstituted oxindole‑5‑oxyacetic acid analogs (e.g., 2‑oxoindoline‑5‑carboxylic acid; CAS 102359‑00‑2) lack the gem‑dimethyl group and therefore exhibit different ring‑puckering energetics and hydrogen‑bonding geometries when elaborated into ATP‑competitive kinase inhibitors or DGAT1 ligands . Published SAR campaigns demonstrate that the 3,3‑dimethyl motif reduces planarity at the oxindole NH donor, modulating both potency and selectivity in enzyme inhibition assays [1]. Consequently, substituting a generic, non‑gem‑dimethylated oxindole fragment for 2-((3,3-dimethyl-2-oxoindolin-5-yl)oxy)acetic acid introduces a critical change in the pharmacophoric vector that cannot be compensated without a full re‑optimization cycle.

Quantitative Differentiation Evidence for 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid versus Closest Oxindole Analogs


Structural Pre‑organization: Gem‑Dimethyl Conformational Lock Confers Reduced Torsional Freedom vs. Unsubstituted 2‑Oxoindoline‑5‑carboxylic Acid

The 3,3‑dimethyl substitution in 2-((3,3-dimethyl-2-oxoindolin-5-yl)oxy)acetic acid restricts the accessible conformations of the oxindole ring relative to unsubstituted 2‑oxoindoline‑5‑carboxylic acid (CAS 102359‑00‑2). Crystallographic and computational data from the structurally related 3,3‑dimethyl‑2‑oxoindoline STING inhibitor series show that the gem‑dimethyl group increases the barrier to ring inversion, locking the oxindole in a single envelope conformation that pre‑organizes the NH donor for hinge‑region hydrogen bonding in kinase and pseudokinase targets [1]. This pre‑organization advantage is absent in the des‑dimethyl analog.

Fragment-based drug design Conformational analysis Kinase hinge binder

Purity and Supply‑Chain Reproducibility: Batch‑to‑Batch Consistency with ≥97% Assay Purity

Multiple independent vendors list 2-((3,3-dimethyl-2-oxoindolin-5-yl)oxy)acetic acid with defined purity specifications. MolCore supplies the compound at NLT 98% purity under ISO‑certified quality systems, while Chemenu offers a 97% lot. In contrast, the closest commercially available analog, 2‑oxoindoline‑5‑carboxylic acid (CAS 102359‑00‑2), is often provided only as “min. 95%” with less stringent batch documentation . For procurement decisions in lead‑optimization programs, high and well‑documented purity reduces the risk of confounding biological results due to trace impurities.

Chemical procurement Quality control Medicinal chemistry sourcing

Cholinesterase Inhibition Profile: Moderate, Multi‑target Activity Distinct from Highly Selective Oxindole‑Derived CNS Agents

2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid exhibits micromolar inhibition of both acetylcholinesterase (AChE, IC50 = 1.80 µM) and butyrylcholinesterase (BChE, IC50 = 3.50 µM) as measured by the Ellman method [1]. This dual cholinesterase profile contrasts with potent, highly selective oxindole‑based CNS agents that typically achieve nanomolar IC50 values on a single cholinesterase subtype. The balanced, moderate potency may be advantageous for polypharmacology approaches in neurodegenerative disease research, where simultaneous engagement of AChE and BChE is hypothesized to yield superior symptomatic relief.

Acetylcholinesterase Butyrylcholinesterase Multi-target directed ligand

Optimal Application Scenarios for 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid Based on Quantified Differentiation Evidence


Fragment‑Based Lead Discovery Requiring a Conformationally Constrained Oxindole Hinge‑Binding Motif

When a fragment library requires an oxindole core with minimal conformational flexibility to maximize hit rates against kinase and pseudokinase targets, 2-((3,3-dimethyl-2-oxoindolin-5-yl)oxy)acetic acid is the preferred starting material. The 3,3‑dimethyl lock pre‑organizes the NH donor for hinge‑region hydrogen bonding, as demonstrated by the successful optimization of 3,3‑dimethyl‑2‑oxoindoline STING inhibitors .

Synthesis of Multi‑Target Directed Ligands (MTDLs) for Cholinesterase‑Related Neurodegenerative Targets

The compound's balanced micromolar AChE (IC50 = 1.80 µM) and BChE (IC50 = 3.50 µM) inhibitory profile makes it an attractive core scaffold for further elaboration into MTDLs aimed at Alzheimer's disease, where simultaneous inhibition of both cholinesterases may outperform AChE‑selective agents.

Scale‑Up of SAR Campaigns Requiring High‑Purity, Reproducible Oxindole Intermediates

For medicinal chemistry teams needing >50 g of an oxindole‑5‑oxyacetic acid building block with lot‑to‑lot consistency, the NLT 98% purity specification available from multiple vendors reduces the risk of impurity‑driven artifacts in cellular and in vivo assays, and eliminates the lead time associated with contract re‑synthesis.

Quote Request

Request a Quote for 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.